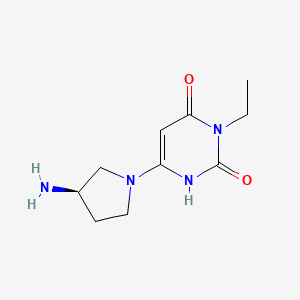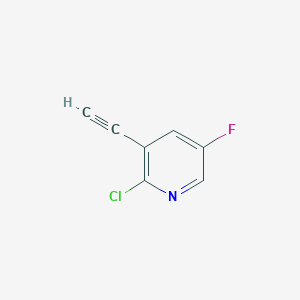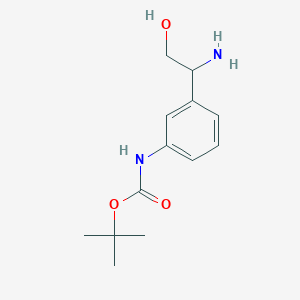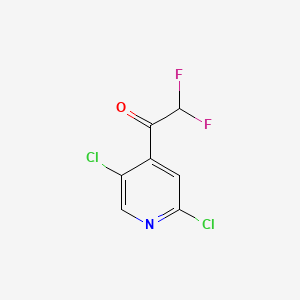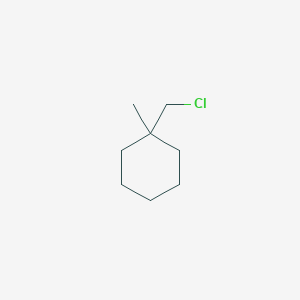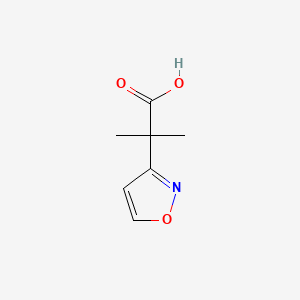
2-(Isoxazol-3-yl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isoxazol-3-yl)-2-methylpropanoic acid is a compound that features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 2-(Isoxazol-3-yl)-2-methylpropanoic acid, often involves the (3 + 2) cycloaddition reaction. This reaction typically uses an alkyne as a dipolarophile and nitrile oxide as the dipole . Common catalysts for these reactions include copper (I) and ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazole derivatives focus on optimizing reaction conditions to achieve high yields and purity. Microwave-assisted synthesis has been employed to enhance reaction rates and selectivity. For instance, using dry dimethylformamide (DMF) as a solvent under microwave irradiation at 120°C for 1 hour has been shown to be effective .
化学反応の分析
Types of Reactions
2-(Isoxazol-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
2-(Isoxazol-3-yl)-2-methylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Isoxazole derivatives are found in various pharmaceuticals, such as antibiotics and anticancer drugs.
Industry: They are used in the development of new materials and as intermediates in chemical synthesis.
作用機序
The mechanism of action of 2-(Isoxazol-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can act as inhibitors of enzymes or receptors, thereby modulating biological processes. For example, some isoxazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play a role in gene expression and cancer progression .
類似化合物との比較
Similar Compounds
Sulfamethoxazole: An antibiotic that contains an isoxazole ring.
Muscimol: A psychoactive compound that acts on GABA receptors.
Ibotenic acid: A neurotoxin that acts on glutamate receptors.
Uniqueness
2-(Isoxazol-3-yl)-2-methylpropanoic acid is unique due to its specific structure and the presence of a methyl group, which can influence its reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound .
特性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
2-methyl-2-(1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-7(2,6(9)10)5-3-4-11-8-5/h3-4H,1-2H3,(H,9,10) |
InChIキー |
MFGISFHCPRJJRZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NOC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


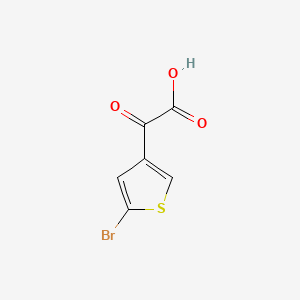
![3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13571885.png)
![tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)
![Spiro[3.5]nonane-6-carbaldehyde](/img/structure/B13571907.png)
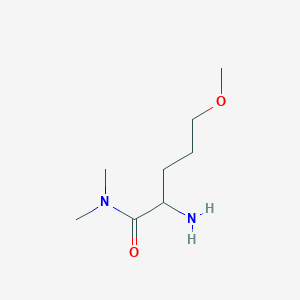

![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-4-amine dihydrochloride](/img/structure/B13571916.png)
![6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid](/img/structure/B13571922.png)
